N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide
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Overview
Description
N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a thiophene ring fused with a cycloheptane ring, a pyrazine ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of pyrazine-2-carboxylic acid with various amines in the presence of a coupling agent such as thionyl chloride . The resulting intermediate is then reacted with a phenyl isocyanate to introduce the phenylcarbamoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]PYRAZINE-2-CARBOXAMIDE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups.
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2S/c26-19(16-13-22-11-12-23-16)25-21-18(15-9-5-2-6-10-17(15)28-21)20(27)24-14-7-3-1-4-8-14/h1,3-4,7-8,11-13H,2,5-6,9-10H2,(H,24,27)(H,25,26) |
InChI Key |
YOASNQMGKAZNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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